![molecular formula C17H17NO4 B063431 2-[4-(叔丁基)苯氧基]-5-硝基苯甲醛 CAS No. 175278-47-4](/img/structure/B63431.png)

2-[4-(叔丁基)苯氧基]-5-硝基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

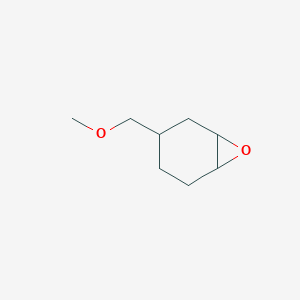

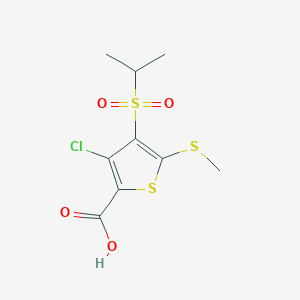

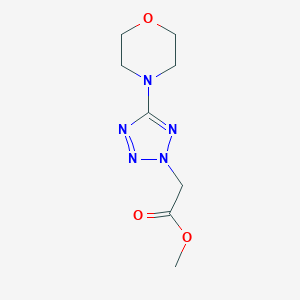

2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is a chemical compound that could be of interest due to its structural features, which combine a nitrobenzaldehyde group with a tert-butyl phenoxy moiety. Although specific studies on this compound are not directly available, related research provides insights into its potential synthesis, properties, and applications.

Synthesis Analysis

Research on structurally related compounds, such as tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, indicates that these compounds can be synthesized using short, multi-step processes. For example, a synthesis approach using HBr-DMSO as an oxidant has been reported, which might be adaptable for the synthesis of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde by modifying the starting materials and reaction conditions (Inagaki, Matsumoto, & Tsuri, 2003).

Molecular Structure Analysis

Studies on related compounds, such as metal complexes with sterically hindered phenolic ligands and derivatives of di-tert-butyl-hydroxybenzaldehyde, offer insights into molecular structures that could be similar to 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde. These compounds have been analyzed using techniques like X-ray crystallography and density functional theory, which could also be applied to determine the molecular structure of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde (Loginova et al., 2015).

Chemical Reactions and Properties

Related research includes the investigation of reactions and properties of compounds with tert-butyl and nitrobenzaldehyde groups. For example, studies on the redox behavior of related compounds and their interactions in various chemical environments could provide a basis for understanding the chemical reactivity and stability of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde (Arion et al., 2013).

Physical Properties Analysis

The physical properties of related compounds, such as melting points, solubility, and crystalline structure, have been studied and can provide insights into the expected physical properties of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde. For instance, the crystal structure and geometry optimization of similar compounds have been analyzed, which might predict the crystallinity and stability of the compound (Mondal et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under different conditions, and potential for participating in various chemical reactions, can be inferred from studies on similar substances. For example, the reaction mechanisms, intermediates, and products of related chemical structures under different conditions provide insights into the possible chemical behavior of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde (Panzella et al., 2006).

科学研究应用

催化活性和金属配合物

- 一项研究详细描述了涉及 5-叔丁基-2-羟基-3-甲基硫基苯甲醛 S-甲基异硫氰酸甲酰腙和 5-叔丁基-2-羟基-3-苯基硫基苯甲醛 S-甲基异硫氰酸甲酰腙的金属配合物的合成,这些配合物在醇的选择性氧化中表现出增强的催化活性,这是由于苯氧自由基的显着稳定化。这强调了此类配合物在催化和氧化还原应用中的潜力 (Arion 等,2013).

- 另一项研究集中在新的氧化钒(V)配合物上,这些配合物显示出支持超分子组装形成的结构特征。这些配合物因其结构表征和 DFT 研究的见解而引人注目,突出了相关配体的多功能配位能力 (Back 等,2012).

抗氧化性能和光稳定性

- 探索了 2-硝基苯甲醛对单线态氧生成、脂肪酸光氧化和染料敏化剂降解的抑制作用,表明该化合物在防止光降解和光氧化过程中具有显着的保护作用,这在材料科学和光保护策略中至关重要 (Hajimohammadi 等,2018).

合成应用

- 研究用于不对称亨利反应的衍生自水杨醛的的手性 salen 配体,证明了苯基部分上的取代基对对映选择性的影响,显示了这些化合物在合成有机化学中的用途 (Dixit 等,2018).

- 另一项研究提出了合成氟-18 标记的苯甲醛,用作正电子发射断层扫描放射性药物的合成前体,强调了此类化合物在医学诊断和研究中的重要性 (Orlovskaja 等,2016).

属性

IUPAC Name |

2-(4-tert-butylphenoxy)-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-17(2,3)13-4-7-15(8-5-13)22-16-9-6-14(18(20)21)10-12(16)11-19/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWJMFSAQPDRJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384292 |

Source

|

| Record name | 2-(4-tert-Butylphenoxy)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenoxy)-5-nitrobenzaldehyde | |

CAS RN |

175278-47-4 |

Source

|

| Record name | 2-(4-tert-Butylphenoxy)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

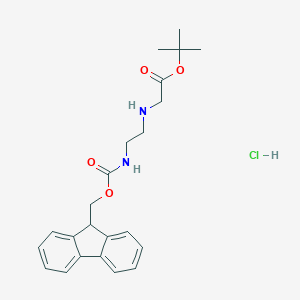

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)